1-(1-Chloropropyl)pyridin-1-ium chloride
Description
Properties
CAS No. |
113700-12-2 |
|---|---|
Molecular Formula |
C8H11Cl2N |
Molecular Weight |
192.08 g/mol |
IUPAC Name |
1-(1-chloropropyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C8H11ClN.ClH/c1-2-8(9)10-6-4-3-5-7-10;/h3-8H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
OTZKLMGKACNVGN-UHFFFAOYSA-M |
Canonical SMILES |
CCC([N+]1=CC=CC=C1)Cl.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Pyridinium Family
1-(2-Oxopropyl)pyridin-1-ium Chloride
- Molecular Formula: C₈H₁₀ClNO
- Key Features : Contains a ketone group (2-oxopropyl) instead of a chlorine-substituted propyl chain.
- Synthesis : Reacting pyridine with 1-chloropropan-2-one at 85°C yields 98% product .
- Applications : Intermediate in synthesizing bioactive molecules (e.g., GSK2801, a bromodomain probe) .
4-Methoxy-1-(2-oxopropyl)pyridin-1-ium Chloride
- Molecular Formula: C₉H₁₂ClNO₂
- Key Features : Methoxy group at the 4-position of the pyridine ring modifies electronic properties.
- Synthesis : 4-Methoxypyridine reacts with 1-chloropropan-2-one in ethyl acetate at 80°C (97% yield) .
1-Dodecylpyridinium Chloride
Heterocyclic Ionic Liquids
1-Methyl-1-propylpyrrolidinium Chloride
Physicochemical and Functional Properties Comparison
Key Observations :
- Chain Length and Function : Longer alkyl chains (e.g., dodecyl in ) increase hydrophobicity and surfactant efficacy, while shorter chains (e.g., chloropropyl) prioritize reactivity.
- Substituent Effects : Electron-withdrawing groups (e.g., chlorine) enhance electrophilicity, whereas electron-donating groups (e.g., methoxy in ) alter electronic density on the pyridinium ring.
- Crystallinity : Pyrrolidinium salts exhibit distinct crystal packing with minimal hydrogen bonding , contrasting pyridinium salts that may engage in π-π interactions.
Q & A
Q. What are the optimized synthetic routes for preparing 1-(1-Chloropropyl)pyridin-1-ium chloride with high purity?
Methodological Answer: The synthesis typically involves quaternization of pyridine with 1-chloro-3-iodopropane or a similar alkyl halide under anhydrous conditions. Key steps include:
- Reagent Selection : Use freshly distilled pyridine and alkyl halide to minimize side reactions.
- Solvent System : Polar aprotic solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours enhance reaction efficiency.
- Purification : Recrystallization from ethanol/diethyl ether mixtures removes unreacted starting materials. Confirm purity via HPLC (≥98%) and H NMR (absence of residual solvent peaks).
- Yield Optimization : Stoichiometric excess of alkyl halide (1.2–1.5 eq.) improves conversion rates .
Q. How can spectroscopic techniques validate the structural integrity of 1-(1-Chloropropyl)pyridin-1-ium chloride?
Methodological Answer:
- H/C NMR : Identify characteristic peaks: pyridinium aromatic protons (δ 8.5–9.5 ppm), methylene protons adjacent to N (δ 4.0–4.5 ppm), and chloropropyl chain signals (δ 1.8–2.2 ppm for CHCl).
- FT-IR : Confirm N-CH stretching (~1650 cm) and C-Cl bonds (550–650 cm).
- Mass Spectrometry (ESI-MS) : Observe the molecular ion peak [M-Cl] to verify molecular weight .
Q. What analytical methods ensure chloride counterion quantification and purity assessment?
Methodological Answer:
- Ion Chromatography : Quantify chloride content using a Dionex ICS-5000 system with an AS11-HC column (eluent: 20 mM NaOH).
- Argentometric Titration : Direct titration with AgNO (0.1 M) and potassium chromate indicator validates stoichiometric Cl .
Advanced Research Questions
Q. How can SHELXL refine the crystal structure of 1-(1-Chloropropyl)pyridin-1-ium chloride, and what challenges arise during refinement?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
- SHELXL Workflow :
- Initial Model : Generate via SHELXT using Patterson methods for heavy atoms (Cl).
- Refinement : Apply full-matrix least-squares refinement with anisotropic displacement parameters.
- Validation : Check for R < 5% and wR < 10% (for I > 2σ(I)).
- Challenges : Disordered chloropropyl chains require PART commands in SHELXL to model split positions. Twinning analysis (via PLATON) may be necessary for high-symmetry space groups .
Q. How do structural variations in pyridinium derivatives (e.g., alkyl chain length, substituents) influence the reactivity of 1-(1-Chloropropyl)pyridin-1-ium chloride?
Methodological Answer:
- Comparative Crystallography : Query the Cambridge Structural Database (CSD) for analogous structures (e.g., CSD refcodes: WIQHOU, KIGVUR).
- DFT Calculations : Use Gaussian09 to compute electrostatic potential maps, revealing how electron-withdrawing Cl affects charge distribution and nucleophilic attack susceptibility.
- Experimental Validation : Compare hydrolysis rates under basic conditions (pH 10) with ethyl- vs. propyl-substituted analogs .
Q. How can researchers resolve contradictions in reported biological activities of pyridinium salts like 1-(1-Chloropropyl)pyridin-1-ium chloride?
Methodological Answer:
- Replication Studies : Reproduce assays (e.g., antimicrobial MIC tests) under standardized conditions (CLSI guidelines).
- Control Experiments : Test for endotoxin contamination (via LAL assay) and solvent effects (DMSO vs. aqueous buffers).
- Meta-Analysis : Use PRISMA guidelines to systematically compare datasets, highlighting variables like cell line viability and incubation times .
Q. What advanced techniques characterize thermal stability and decomposition pathways of this compound?
Methodological Answer:
- TGA-DSC : Perform under N atmosphere (10°C/min) to identify decomposition steps (e.g., loss of HCl at ~200°C).
- GC-MS : Trap volatiles during TGA and correlate with mass loss events (e.g., propylene formation).
- In Situ XRD : Monitor phase changes during heating to detect intermediate crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
